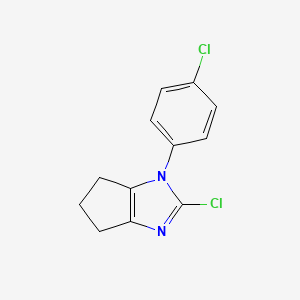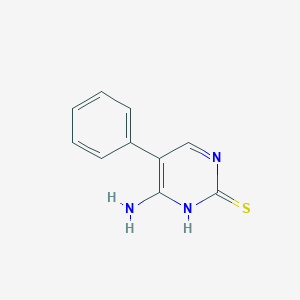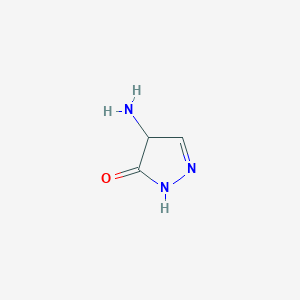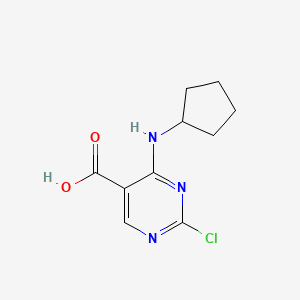
2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by the presence of a chlorine atom at the 2-position, a cyclopentylamino group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid typically involves the reaction of 2-chloropyrimidine with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the chlorine atom at the 2-position makes it susceptible to nucleophilic attack, leading to substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include organolithium reagents, such as phenyllithium, and oxidizing agents, such as m-chloroperbenzoic acid (m-CPBA). The reactions are typically carried out under anhydrous conditions and at low temperatures to ensure regioselectivity and high yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can lead to the formation of C-4 substituted products, while oxidation with m-CPBA can result in the formation of sulfoxides .
Aplicaciones Científicas De Investigación
2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. Additionally, it may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors involved in inflammatory processes. For example, it can inhibit the expression of prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds:
- 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
- 2-Chloropyrimidine
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
Uniqueness: 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid is unique due to the presence of the cyclopentylamino group at the 4-position, which imparts specific chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12ClN3O2 |
|---|---|
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
2-chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O2/c11-10-12-5-7(9(15)16)8(14-10)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,15,16)(H,12,13,14) |
Clave InChI |
HOLLUKAWHLFZAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=NC(=NC=C2C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


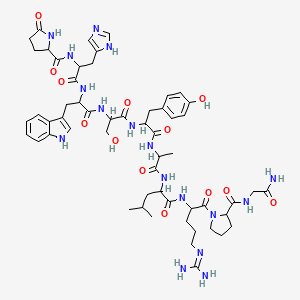
![(2E)-2-[(3,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12116878.png)
![3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-](/img/structure/B12116879.png)




![5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-](/img/structure/B12116900.png)
